ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate
Overview
Description
Ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate is an organic compound with the molecular formula C8H12O3S2 It is characterized by the presence of two methylsulfanyl groups attached to a methylene bridge, which is further connected to an oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate typically involves the reaction of Meldrum’s acid with carbon disulfide and subsequent treatment with ethyl bromoacetate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The process can be summarized as follows:
Step 1: Meldrum’s acid reacts with carbon disulfide in the presence of a base to form an intermediate.
Step 2: The intermediate is then treated with ethyl bromoacetate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Compounds with substituted nucleophiles.
Scientific Research Applications
Ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate involves its interaction with various molecular targets and pathways. The compound’s methylsulfanyl groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of cell death in certain cases .
Comparison with Similar Compounds
Ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate can be compared with other similar compounds, such as:
N-[Bis(methylsulfanyl)methylidene]-2-methoxybenzohydrazide: Similar in having bis(methylsulfanyl)methylidene groups but differs in the core structure and functional groups.
2-Thioxopyrimidines: Contains sulfur atoms and exhibits similar reactivity but has a different heterocyclic core.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
54893-95-7 |
---|---|
Molecular Formula |
C9H14O3S2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C9H14O3S2/c1-5-12-8(11)7(6(2)10)9(13-3)14-4/h5H2,1-4H3 |
InChI Key |
AXMITKLWOIYLEA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C(SC)SC)C(=O)C |
Canonical SMILES |
CCOC(=O)C(=C(SC)SC)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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